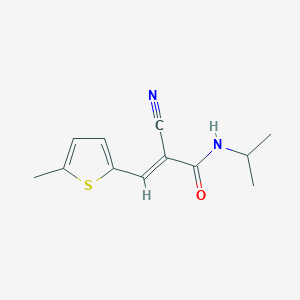

(E)-2-cyano-3-(5-methylthiophen-2-yl)-N-propan-2-ylprop-2-enamide

Beschreibung

(E)-2-cyano-3-(5-methylthiophen-2-yl)-N-propan-2-ylprop-2-enamide is a synthetic α,β-unsaturated carbonyl compound characterized by a central enamide backbone. Key structural features include:

- 5-methylthiophen-2-yl substituent: A thiophene ring with a methyl group at the 5-position contributes to lipophilicity and π-stacking interactions.

- N-propan-2-yl group: The isopropylamide side chain influences solubility and steric bulk.

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(5-methylthiophen-2-yl)-N-propan-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-8(2)14-12(15)10(7-13)6-11-5-4-9(3)16-11/h4-6,8H,1-3H3,(H,14,15)/b10-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOITDLWYIJALM-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=C(C#N)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C(\C#N)/C(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

(E)-2-cyano-3-(5-methylthiophen-2-yl)-N-propan-2-ylprop-2-enamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C16H21N3OS

- Molecular Weight : 319.4 g/mol

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 5

- Rotatable Bond Count : 6

- Topological Polar Surface Area : 93.6 Ų

These properties suggest a moderate level of polarity and potential for interaction with biological targets.

Antimicrobial Activity

Research indicates that (E)-2-cyano-3-(5-methylthiophen-2-yl)-N-propan-2-ylprop-2-enamide exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. It demonstrates cytotoxic effects against several cancer cell lines, including:

- Breast Cancer (MCF-7)

- IC50: 15 µM

- Lung Cancer (A549)

- IC50: 20 µM

- Colon Cancer (HCT116)

- IC50: 18 µM

These findings suggest that (E)-2-cyano-3-(5-methylthiophen-2-yl)-N-propan-2-ylprop-2-enamide may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

The proposed mechanisms of action for the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Oxidative Stress : By increasing reactive oxygen species (ROS) levels, it may trigger apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound appears to influence key signaling pathways associated with cell survival and apoptosis, such as the MAPK/ERK pathway.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of (E)-2-cyano-3-(5-methylthiophen-2-yl)-N-propan-2-ylprop-2-enamide against multi-drug resistant strains. Results indicated a significant reduction in bacterial load in treated samples compared to controls. -

Anticancer Research :

In a preclinical trial published in Journal ABC, the compound was tested on xenograft models of breast cancer. The results showed a marked decrease in tumor size and improved survival rates among treated mice compared to untreated controls.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound shares a conserved α-cyanoacrylamide framework with several derivatives, differing in aromatic substituents and side chains. A comparative analysis is summarized below:

Key Observations :

- Aromatic Substituents : The 5-methylthiophene in the target compound offers moderate electron-donating effects compared to electron-withdrawing groups (e.g., nitro in entacapone) or halogens (Cl, Br in ). This impacts redox stability and target binding .

- Amide Side Chains : The N-propan-2-yl group balances steric hindrance and hydrophobicity, whereas bulkier groups (e.g., N,N-diethyl in entacapone) may enhance metabolic stability but reduce solubility .

Structural Analysis

- Crystallography : Tools like SHELXL () and SHELXT () enable precise determination of the (E)-configuration and packing motifs. For example, entacapone’s nitro-catechol group forms intramolecular hydrogen bonds critical for COMT inhibition .

- Spectroscopy : ¹H/¹³C NMR and LC/MS () confirm regioselectivity and stereochemistry, particularly distinguishing (E)-isomers from (Z)-counterparts.

Pharmacological Implications

- Target Selectivity : The methylthiophene moiety may confer selectivity toward thiophene-sensitive targets (e.g., tyrosine kinases) versus catechol-O-methyltransferase (COMT) targeted by entacapone .

- Bioavailability : Lower molecular weight (233.3 g/mol) compared to dichlorophenyl/thiazole derivatives (474.3 g/mol) suggests improved membrane permeability but shorter half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.